

# A Spectroscopic Showdown: Unmasking the Positional Isomers of Fluorodiphenylmethane

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## Compound of Interest

Compound Name: **2-Fluorodiphenylmethane**

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A detailed comparative analysis of **2-fluorodiphenylmethane**, 3-fluorodiphenylmethane, and 4-fluorodiphenylmethane, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive guide for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the analytical workflow.

The introduction of a single fluorine atom onto one of the phenyl rings of diphenylmethane creates three distinct positional isomers: **2-fluorodiphenylmethane** (2-F-DPM), 3-fluorodiphenylmethane (3-F-DPM), and 4-fluorodiphenylmethane (4-F-DPM). While structurally similar, the position of the fluorine atom significantly influences the electronic environment of the molecule, leading to distinguishable spectroscopic fingerprints. This guide provides a side-by-side comparison of these isomers based on available spectroscopic data.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data Summary

Compound	Methylene Protons (CH <sub>2</sub> ) Chemical Shift (δ, ppm)	Aromatic Protons Chemical Shift (δ, ppm)
2-F-DPM	3.99 (s)	7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H)[1]
3-F-DPM	3.96 (s)	7.32-7.20 (m, 3H), 7.17-7.14 (m, 2H), 6.99-6.88 (m, 4H)
4-F-DPM	3.94 (s)	7.27 (d, J = 7.0 Hz, 2H), 7.19 (t, J = 7.5 Hz, 1H), 7.16-7.11 (m, 4H), 6.95 (t, J = 8.5 Hz, 2H)[1]

**<sup>13</sup>C NMR Data Summary**

Compound	Methylene Carbon (CH <sub>2</sub> ) Chemical Shift (δ, ppm)	Aromatic Carbons Chemical Shift (δ, ppm)
2-F-DPM	35.0	161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz)[1]
3-F-DPM	41.8	163.0 (d, J = 243.3 Hz), 143.8 (d, J = 7.2 Hz), 140.8, 130.1 (d, J = 8.1 Hz), 129.0, 128.7, 126.5, 124.7 (d, J = 2.9 Hz), 116.1 (d, J = 21.9 Hz), 113.2 (d, J = 21.0 Hz)
4-F-DPM	41.3	161.6 (d, J = 245.3 Hz), 141.1, 136.9 (d, J = 3.1 Hz), 130.4 (d, J = 7.75 Hz), 129.0, 128.7, 126.3, 115.4 (d, J = 21.0 Hz)[1]

**<sup>19</sup>F NMR Data Summary**

Compound	$^{19}\text{F}$ Chemical Shift ( $\delta$ , ppm)
2-F-DPM	-119.2
3-F-DPM	-113.3
4-F-DPM	-115.8

Note:  $^{19}\text{F}$  NMR data is predicted based on typical chemical shift ranges for aryl fluorides and may vary depending on experimental conditions.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of all three isomers.

Compound	Molecular Formula	Calculated $[\text{M}+\text{H}]^+$	Found $[\text{M}+\text{H}]^+$
2-F-DPM	$\text{C}_{13}\text{H}_{11}\text{F}$	187.0923	187.0913[1]
3-F-DPM	$\text{C}_{13}\text{H}_{11}\text{F}$	187.0923	Data not available
4-F-DPM	$\text{C}_{13}\text{H}_{11}\text{F}$	187.0923	187.0912[1]

## Infrared (IR) Spectroscopy

The IR spectra of these aromatic compounds are expected to show characteristic bands for C-H and C=C stretching and bending vibrations. The position of the C-F stretching vibration will be a key differentiator.

Compound	C-H (aromatic) Stretch ( $\text{cm}^{-1}$ )	C=C (aromatic) Stretch ( $\text{cm}^{-1}$ )	C-F Stretch ( $\text{cm}^{-1}$ )
2-F-DPM	~3100-3000	~1600-1450	~1270-1200
3-F-DPM	~3100-3000	~1600-1450	~1250-1180
4-F-DPM	~3100-3000	~1600-1450	~1240-1170

Note: IR data is predicted based on typical group frequencies for aromatic and fluorinated compounds.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

### NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer.<sup>[1]</sup> Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). For  $^1\text{H}$  NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).<sup>[1]</sup> For  $^{13}\text{C}$  NMR, the solvent peak of  $\text{CDCl}_3$  was used as an internal standard ( $\delta = 77.2$  ppm).<sup>[1]</sup>

### Mass Spectrometry

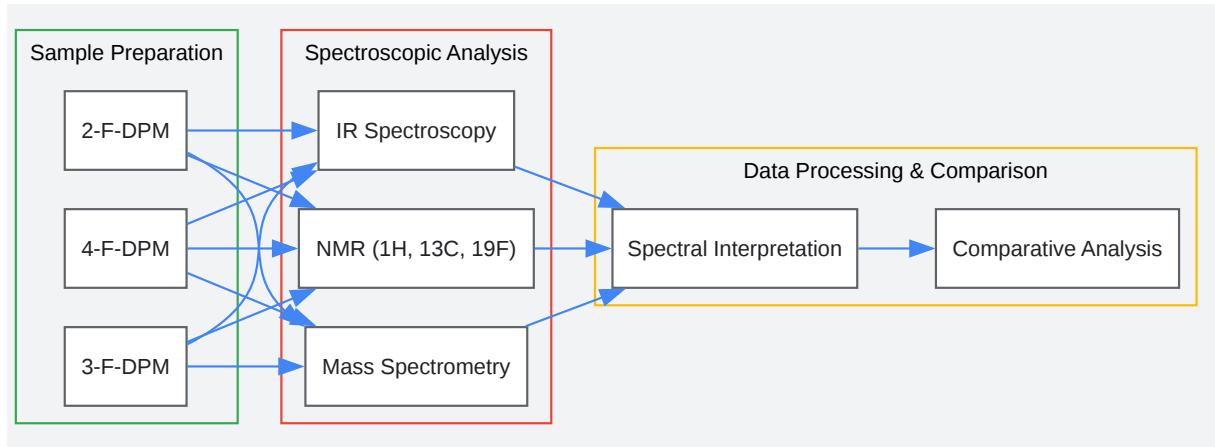
High-resolution mass spectra (HRMS) were obtained using an Atmospheric Pressure Chemical Ionization (APCI) source on a UPLC-Q-ToF mass spectrometer.<sup>[1]</sup>

### Infrared Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a thin film.

## Experimental Workflow

The general workflow for the spectroscopic analysis of the fluorodiphenylmethane isomers is outlined below.



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Caption: General workflow for the spectroscopic comparison of fluorodiphenylmethane isomers.

This guide provides a foundational comparison of the spectroscopic properties of 2-F, 3-F, and 4-F diphenylmethane. The distinct shifts in NMR and characteristic vibrations in IR, driven by the position of the fluorine substituent, allow for their unambiguous differentiation, which is critical for applications in medicinal chemistry and material science.

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## References

- 1. rsc.org [rsc.org]
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